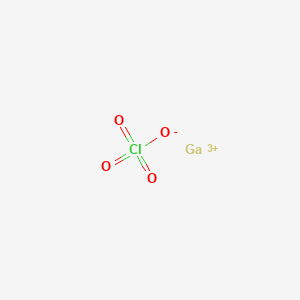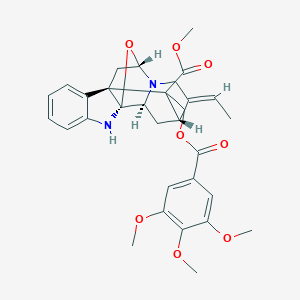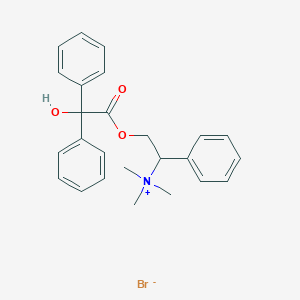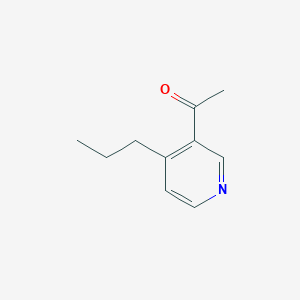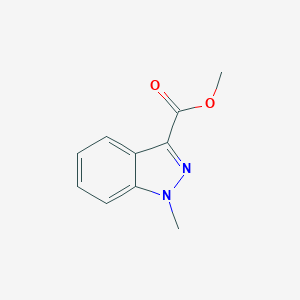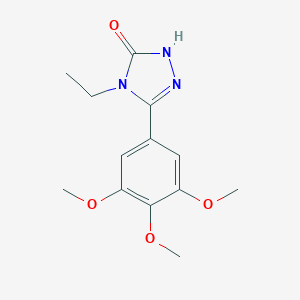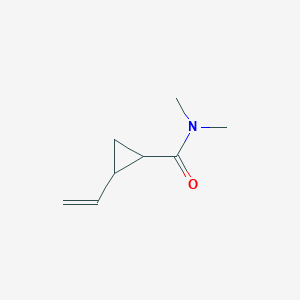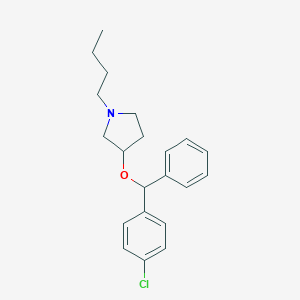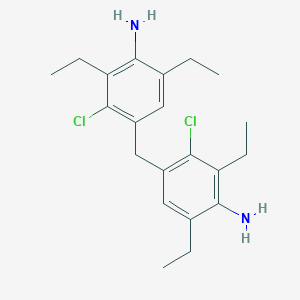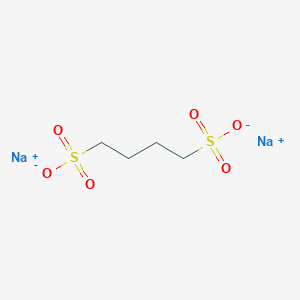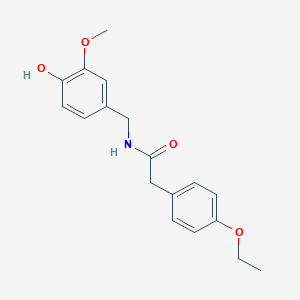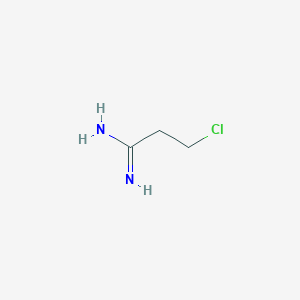
3-Chloropropanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloropropanimidamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as N-(3-chloropropyl) guanidine or 3-CPGA. The molecular formula of 3-CPGA is C4H10ClN3, and its molecular weight is 131.6 g/mol. In
Mécanisme D'action
The mechanism of action of 3-CPGA is not fully understood, but it is believed to involve the modulation of various signaling pathways. In neuroscience, 3-CPGA has been shown to activate the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and proliferation. In cancer research, 3-CPGA has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression. In cardiovascular diseases, 3-CPGA has been shown to activate the AMPK signaling pathway, which is involved in energy metabolism and cell survival.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-CPGA vary depending on the target organ and the dose administered. In neuroscience, 3-CPGA has been shown to improve neurological function and reduce brain damage in animal models of ischemic stroke and traumatic brain injury. In cancer research, 3-CPGA has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines. In cardiovascular diseases, 3-CPGA has been shown to reduce myocardial infarct size and improve cardiac function in animal models of ischemia-reperfusion injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-CPGA is its versatility in various fields of research. It can be used as a neuroprotective agent, anticancer agent, and cardioprotective agent. Another advantage of 3-CPGA is its relatively low toxicity compared to other chemical compounds with similar properties. However, one of the limitations of 3-CPGA is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the research of 3-CPGA. In neuroscience, further studies are needed to explore the potential neuroprotective effects of 3-CPGA in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. In cancer research, further studies are needed to investigate the mechanism of action of 3-CPGA and its potential as a combination therapy with other anticancer agents. In cardiovascular diseases, further studies are needed to explore the potential cardioprotective effects of 3-CPGA in other models of cardiac injury, such as heart failure and myocardial infarction.
Conclusion
In conclusion, 3-Chloropropanimidamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of 3-CPGA in various fields of research.
Méthodes De Synthèse
The synthesis of 3-CPGA can be achieved through the reaction of 3-chloropropionitrile with guanidine hydrochloride. This reaction results in the formation of 3-CPGA, along with the release of hydrogen chloride gas. The purity of 3-CPGA can be improved through recrystallization using ethanol as a solvent.
Applications De Recherche Scientifique
3-CPGA has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and cardiovascular diseases. In neuroscience, 3-CPGA has been shown to have neuroprotective effects against ischemic stroke and traumatic brain injury. In cancer research, 3-CPGA has been studied as a potential anticancer agent due to its ability to induce apoptosis and inhibit tumor growth. In cardiovascular diseases, 3-CPGA has been shown to have cardioprotective effects against ischemia-reperfusion injury.
Propriétés
Numéro CAS |
106492-71-1 |
|---|---|
Nom du produit |
3-Chloropropanimidamide |
Formule moléculaire |
C3H7ClN2 |
Poids moléculaire |
106.55 g/mol |
Nom IUPAC |
3-chloropropanimidamide |
InChI |
InChI=1S/C3H7ClN2/c4-2-1-3(5)6/h1-2H2,(H3,5,6) |
Clé InChI |
ZHBRTGUYTVCERJ-UHFFFAOYSA-N |
SMILES |
C(CCl)C(=N)N |
SMILES canonique |
C(CCl)C(=N)N |
Synonymes |
3-CHLORO-PROPIONAMIDINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



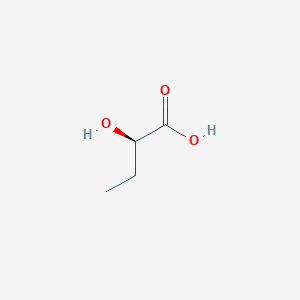
![[(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B10891.png)
![Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI)](/img/structure/B10893.png)
